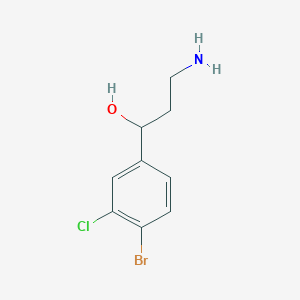
3-Amino-1-(4-bromo-3-chlorophenyl)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-1-(4-bromo-3-chlorophenyl)propan-1-ol is an organic compound with the molecular formula C9H12BrClNO It is a derivative of propanol, featuring an amino group, a bromo group, and a chloro group attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(4-bromo-3-chlorophenyl)propan-1-ol can be achieved through several steps:
Starting Material: The synthesis begins with 4-bromo-3-chlorobenzaldehyde.
Formation of Intermediate: The aldehyde is reacted with nitromethane in the presence of a base to form a nitroalkene intermediate.
Reduction: The nitroalkene is then reduced using a suitable reducing agent, such as hydrogen in the presence of a palladium catalyst, to form the corresponding amine.
Hydroxylation: Finally, the amine is hydroxylated to introduce the hydroxyl group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3-Amino-1-(4-bromo-3-chlorophenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the bromo or chloro groups.
Substitution: The bromo and chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 3-Amino-1-(4-bromo-3-chlorophenyl)propan-1-one.
Reduction: Formation of 3-Amino-1-(4-chlorophenyl)propan-1-ol or 3-Amino-1-(4-bromophenyl)propan-1-ol.
Substitution: Formation of 3-Amino-1-(4-substituted-phenyl)propan-1-ol.
科学的研究の応用
3-Amino-1-(4-bromo-3-chlorophenyl)propan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-Amino-1-(4-bromo-3-chlorophenyl)propan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the bromo and chloro groups can participate in halogen bonding or hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
3-Amino-1-(4-chlorophenyl)propan-1-ol: Lacks the bromo group, which may affect its reactivity and interactions.
3-Amino-1-(4-bromophenyl)propan-1-ol: Lacks the chloro group, which may influence its chemical properties.
3-Amino-1-(4-fluorophenyl)propan-1-ol: Contains a fluorine atom instead of bromine or chlorine, leading to different electronic effects.
Uniqueness
3-Amino-1-(4-bromo-3-chlorophenyl)propan-1-ol is unique due to the presence of both bromo and chloro groups on the phenyl ring. This dual halogenation can enhance its reactivity and provide distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C9H11BrClNO |
|---|---|
分子量 |
264.54 g/mol |
IUPAC名 |
3-amino-1-(4-bromo-3-chlorophenyl)propan-1-ol |
InChI |
InChI=1S/C9H11BrClNO/c10-7-2-1-6(5-8(7)11)9(13)3-4-12/h1-2,5,9,13H,3-4,12H2 |
InChIキー |
QOHJANXHKRSHGL-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C(CCN)O)Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


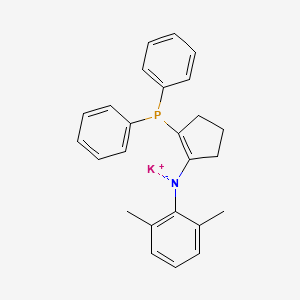
![2-[6-(difluoromethoxy)-5-methoxy-1H-indazol-3-yl]acetic acid](/img/structure/B13154627.png)
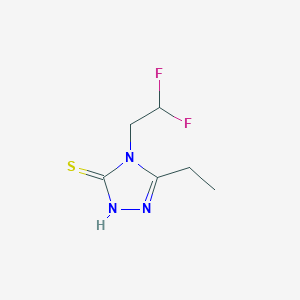
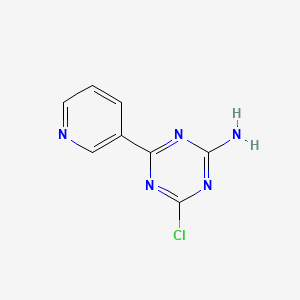
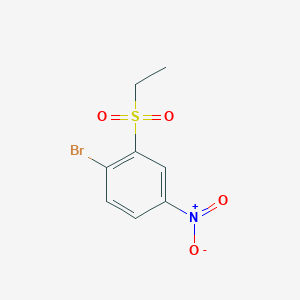
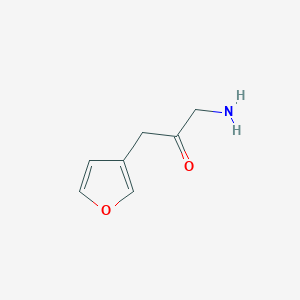

![8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B13154673.png)
![tert-Butyl 3-[4-(trifluoromethyl)pyrimidin-2-yl]azetidine-1-carboxylate](/img/structure/B13154674.png)
![3-(cyclopentyloxy)-4-methoxybenzaldehyde O-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]oxime](/img/structure/B13154680.png)

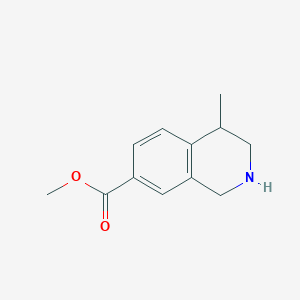
![2-[3-(Aminomethyl)oxolan-3-yl]-2-hydroxypropanal](/img/structure/B13154700.png)
![6-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}pyridine-3-carbaldehyde](/img/structure/B13154707.png)
